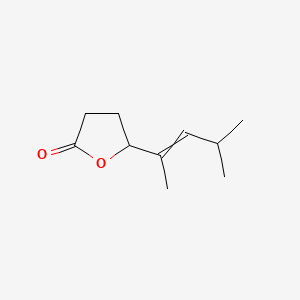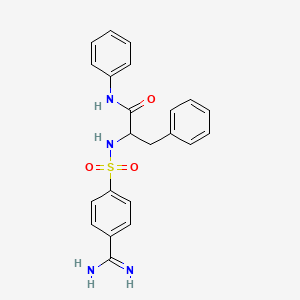
alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers
Métodos De Preparación
The synthesis of alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Industrial production methods often utilize oxidative coupling of thiols and amines, which streamlines the synthetic routes and reduces waste generation .
Análisis De Reacciones Químicas
Alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions may produce amine derivatives .
Aplicaciones Científicas De Investigación
Alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antibacterial and antiviral agent due to its ability to inhibit specific enzymes . Additionally, it is used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer’s disease . In the industrial sector, it is utilized in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide involves the inhibition of specific enzymes, such as dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound effectively prevents the bacteria from producing DNA, leading to their death . This mechanism is similar to that of other sulfonamide drugs, which act as competitive antagonists of p-aminobenzoic acid (PABA) .
Comparación Con Compuestos Similares
Alpha-((p-Amidinophenyl)sulfonamido)hydrocinnamanilide is unique due to its specific structure and the presence of both amidine and sulfonamide functional groups. Similar compounds include other sulfonamides, such as sulfamethazine and sulfadiazine, which also exhibit antibacterial properties . the presence of the amidine group in this compound may enhance its binding affinity to certain enzymes, making it more effective in some applications .
Propiedades
Número CAS |
92953-66-7 |
|---|---|
Fórmula molecular |
C22H22N4O3S |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
2-[(4-carbamimidoylphenyl)sulfonylamino]-N,3-diphenylpropanamide |
InChI |
InChI=1S/C22H22N4O3S/c23-21(24)17-11-13-19(14-12-17)30(28,29)26-20(15-16-7-3-1-4-8-16)22(27)25-18-9-5-2-6-10-18/h1-14,20,26H,15H2,(H3,23,24)(H,25,27) |
Clave InChI |
ROBYQQXZRRFLEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


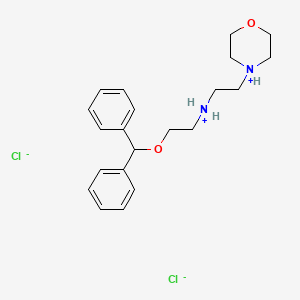
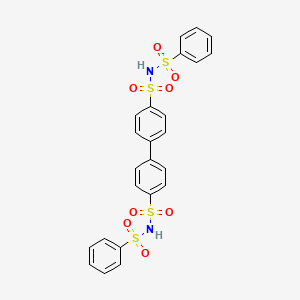
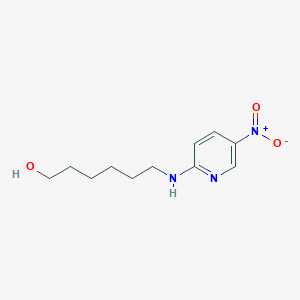
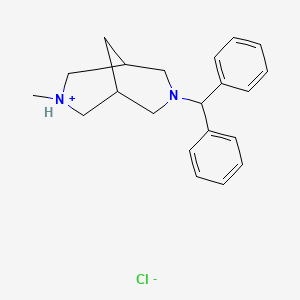
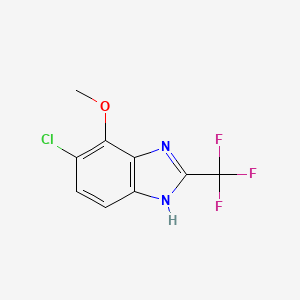
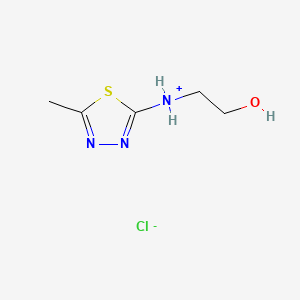
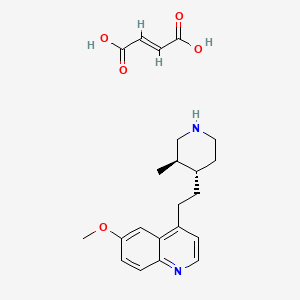
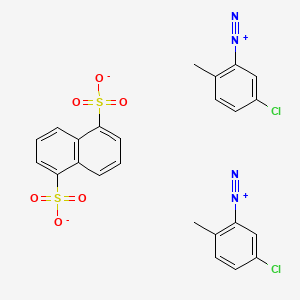
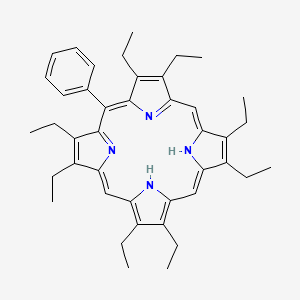
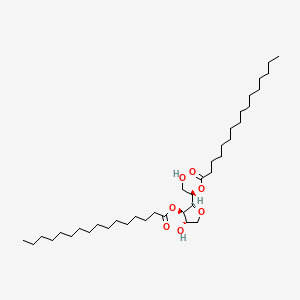
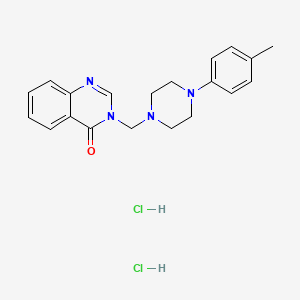
![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)

